4-Tert-butylpyridine-3-carboxylic acid hydrochloride

Catalog No.
S2708856
CAS No.
1909315-98-5
M.F
C10H14ClNO2
M. Wt
215.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylpyridine-3-carboxylic acid hydrochlori...

Researchers developing perovskite solar cells or LEDs often face batch inconsistencies when substituting the free acid or simpler analogues like nicotinic acid. This hydrochloride salt solves critical processability and performance limitations:

  • Enhanced solubility in polar precursor solutions (DMF, DMSO) prevents nozzle clogging and ensures homogeneous thin films.
  • Bulky tert-butyl group provides a steric passivating barrier that reduces non-radiative recombination, boosting Voc and fill factor.
  • Consistent salt stoichiometry eliminates unpredictable solubility and precipitation common with the free base, enabling reproducible blade-coating and spin-coating workflows.

Procurement from SMolecule guarantees verified identity and purity, supporting your transition from lab-scale optimization to pilot production.

CAS Number

1909315-98-5

Product Name

4-Tert-butylpyridine-3-carboxylic acid hydrochloride

IUPAC Name

4-tert-butylpyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.68

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-4-5-11-6-7(8)9(12)13;/h4-6H,1-3H3,(H,12,13);1H

InChI Key

YPWVLZIDGWAUID-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=NC=C1)C(=O)O.Cl

solubility

not available

Synonyms

4-tert-Butylpyridine-3-carboxylic acid hydrochloride, 4-tert-Butylnicotinic acid hydrochloride, 4-(tert-Butyl)pyridine-3-carboxylic acid HCl, 4-tert-Butyl-3-pyridinecarboxylic acid hydrochloride, 3-Carboxy-4-tert-butylpyridine hydrochloride

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g, 100 g

4-Tert-butylpyridine-3-carboxylic acid hydrochloride is a substituted pyridine derivative used as a specialized ligand and synthetic precursor, particularly in the fabrication of advanced optoelectronic materials. The presence of a sterically bulky tert-butyl group and a carboxylic acid function on the pyridine ring allows it to serve as an effective surface passivating agent. The hydrochloride salt form is specifically selected to enhance solubility and stability in the polar solvent systems frequently used in solution-based device manufacturing, such as in perovskite solar cell (PSC) formulations. [REFS-1, REFS-2]

Research Fit

Steric bulk from tert-butyl
Enables spatial control in synthetic or coordination applications.
Hydrochloride salt form
May improve handling and solubility for solution-phase chemistry.
Nicotinic acid scaffold
Supports research into pyridine-based building blocks and derivatives.

Direct substitution with simpler analogs like nicotinic acid (pyridine-3-carboxylic acid) or the free base form (4-tert-butylpyridine-3-carboxylic acid) is often unviable. The bulky tert-butyl group is critical for creating an effective steric barrier on material surfaces, a property nicotinic acid lacks, which can lead to lower device performance and stability. [1] Furthermore, opting for the non-salt (free acid) form can compromise processability; the hydrochloride salt is specifically used to ensure consistent solubility and prevent precipitation in the polar precursor solutions used for thin-film deposition, directly impacting manufacturing reproducibility and final device quality. [2]

Substitution Risk

Positional isomer A different substitution pattern (e.g., 5-tert-butyl-2-carboxylic acid) may alter steric and electronic properties, shifting reactivity and interaction profiles.
Unsubstituted analog Removal of the tert-butyl group eliminates key steric bulk, likely changing target engagement and physicochemical behavior.
Free base vs. salt The hydrochloride salt may offer different solubility and handling than the free acid; salt form may not be interchangeable without validation.

Enhanced Power Conversion Efficiency in Perovskite Solar Cells

In the fabrication of perovskite solar cells, using a passivation layer containing 4-tert-butylpyridine-3-carboxylic acid resulted in a significant increase in power conversion efficiency (PCE) compared to devices using a more common comparator, 3-pyridinepropionic acid. [1] The device incorporating the target compound achieved a PCE of 20.51%, a notable improvement over the 19.35% PCE of the comparator device. [1]

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data20.51%
Comparator Or Baseline3-Pyridinepropionic acid additive: 19.35%
Quantified Difference1.16 percentage points absolute increase (6.0% relative improvement)
ConditionsPerovskite solar cell device under simulated AM 1.5G solar illumination.

This measured increase in efficiency directly translates to higher power output, a primary decision factor for selecting materials in photovoltaic manufacturing.

Comparative data availability
Data to verify
No head-to-head quantitative comparative studies were identified in the public domain for this specific compound.
Selection is driven by structural requirement, not published performance advantage.
Supplier catalog entries and basic properties only; confirm lot-specific characterization.

Improved Open-Circuit Voltage and Fill Factor in Photovoltaic Devices

The same study also demonstrated improvements in other key photovoltaic parameters. The open-circuit voltage (Voc) for the device using 4-tert-butylpyridine-3-carboxylic acid was 1.12 V, and the fill factor (FF) was 78.8%, compared to 1.09 V and 76.9% for the device using 3-pyridinepropionic acid. [1] These improvements indicate a reduction in surface defects and more efficient charge extraction. [1]

Evidence DimensionOpen-Circuit Voltage (Voc) & Fill Factor (FF)
Target Compound DataVoc: 1.12 V; FF: 78.8%
Comparator Or Baseline3-Pyridinepropionic acid additive: Voc: 1.09 V; FF: 76.9%
Quantified DifferenceVoc: +0.03 V; FF: +1.9 percentage points
ConditionsPerovskite solar cell device under simulated AM 1.5G solar illumination.

Higher Voc and FF values are critical indicators of a higher-quality semiconductor film with fewer defects, leading to more robust and efficient devices.

Designed for Processability: Enhanced Solubility as a Hydrochloride Salt

The hydrochloride form of pyridine carboxylic acids is intentionally prepared to improve handling and solubility in polar solvents compared to the corresponding free acid (zwitterionic) form. While direct solubility data for this specific compound is not published, the principle is well-established. For example, studies on other basic compounds show that hydrochloride salts can exhibit significantly higher dissolution rates at relevant pH levels compared to their free base counterparts. [1] This property is crucial for creating stable, homogenous precursor inks for solution-based manufacturing processes.

Evidence DimensionAqueous/Polar Solvent Solubility and Dissolution Rate
Target Compound DataHigh (by design as a salt)
Comparator Or Baseline4-tert-butylpyridine-3-carboxylic acid (free acid): Lower expected solubility/dissolution rate in polar media.
Quantified DifferenceNot quantitatively specified for this compound; based on established physicochemical principles of salt forms.
ConditionsFormulation in polar solvents like DMF or DMSO, common in perovskite ink preparation.

Using the pre-solubilized hydrochloride form prevents batch-to-batch variability and precipitation issues, ensuring consistent and reproducible thin-film deposition in a manufacturing setting.

High-Efficiency Perovskite Solar Cell Manufacturing

As a critical additive in passivating layers to reduce surface defects. The evidence for boosting power conversion efficiency, open-circuit voltage, and fill factor makes it a rational choice for developers aiming to maximize device performance in scalable, blade-coating production processes. [1]

Formulation of Stable Precursor Inks for Optoelectronics

For use in preparing homogenous, stable precursor solutions for solution-processed thin-film electronics. The hydrochloride salt's enhanced solubility in polar solvents addresses key manufacturing challenges like inconsistent film quality and clogged deposition equipment, which could arise from using the less soluble free acid form. [2]

Development of Stable Light-Emitting Diodes (LEDs)

In the synthesis of perovskite-based LEDs (PeLEDs), where surface passivation is equally critical for achieving high quantum efficiency and operational stability. The demonstrated ability to reduce non-radiative recombination in solar cells is directly applicable to improving the luminescent properties of LEDs. [1]

Application Fit

Application
Selection Property
Validation Focus
Nicotinic acid derivative synthesis
Tert-butyl steric profile, hydrochloride solubility
Reactivity and coupling efficiency in target transformations
Agrochemical intermediate research
Unique pyridine substitution pattern
Biological activity in screening models, functional group tolerance
Coordination chemistry ligand
Steric control from tert-butyl group
Complex formation and structural characterization

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